N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)12-5-3-4-11(8-12)16(27)22-9-15-24-25-17(28-15)29-10-14(26)23-13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPQDCAAIEHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide, a compound with significant potential in pharmacology, exhibits various biological activities. This article delves into its synthesis, biological effects, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 428.4 g/mol
- CAS Number : 872620-74-1
Synthesis
Recent studies have reported the synthesis of various 1,3,4-oxadiazole derivatives, including this compound. These derivatives are noted for their diverse biological activities, particularly in agricultural and medicinal chemistry. The synthesis typically involves the reaction of cyclopentylamine derivatives with thioether and oxadiazole moieties, followed by amide bond formation with trifluoromethylbenzoyl chloride .
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable antimicrobial properties. In particular, studies have shown that derivatives can inhibit the growth of various fungi and bacteria. For instance:
- Fungicidal Activity : Some synthesized oxadiazole compounds demonstrated over 50% inhibition against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations as low as 50 μg/mL .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. The 1,3,4-oxadiazole ring has been associated with inhibition of key cancer-related targets such as Polo-like kinase 1 (Plk1), which is crucial in cell division and proliferation. In vitro studies have shown that modifications to the oxadiazole structure can enhance its binding affinity to Plk1 .
Table 1: Summary of Biological Activities
Case Study 1: Antifungal Efficacy
In a controlled study, a series of oxadiazole derivatives were tested against multiple fungal strains. The results indicated that specific modifications to the thioether group significantly enhanced antifungal activity. Compounds with cyclopentylamine exhibited superior efficacy compared to others lacking this moiety.
Case Study 2: Cancer Cell Proliferation Inhibition
A study focused on the inhibition of Plk1 demonstrated that certain derivatives of this oxadiazole compound could induce mitotic arrest in cancer cell lines. This effect was attributed to their ability to bind selectively to Plk1 without affecting other related kinases, thus minimizing potential side effects .
Scientific Research Applications
Biological Activities
The compound's structure incorporates a 1,3,4-oxadiazole moiety , known for its diverse pharmacological properties. Research has indicated several potential applications:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents .
- Anticancer Potential : Preliminary studies suggest that N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide may possess anticancer properties. The presence of the oxadiazole ring is associated with cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy .
- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit certain enzymes linked to disease pathways, which could lead to therapeutic applications in conditions such as diabetes and hypertension .
Case Studies
Several studies have documented the biological activities and potential applications of this compound:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with functionalization of the 1,3,4-oxadiazole core. Key steps include:
- Thioether linkage formation : Reacting a 1,3,4-oxadiazole-2-thiol derivative with a chloroacetamide intermediate (e.g., 2-(cyclopentylamino)-2-oxoethyl chloride) under reflux with a base like anhydrous potassium carbonate in dry acetone .
- Amide coupling : Introducing the 3-(trifluoromethyl)benzamide group via condensation between an amine-containing intermediate and 3-(trifluoromethyl)benzoyl chloride in pyridine or triethylamine, monitored by TLC .
- Purification : Recrystallization from ethanol or pet-ether yields the final product .
Basic: How is the structural conformation validated for this compound?
Structural characterization employs:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O/F) that stabilize crystal packing .
- Spectroscopic techniques : H/C NMR confirms substituent integration, while IR identifies amide C=O stretches (~1650–1700 cm) and thioether S–C bonds (~650 cm) .
Advanced: How can molecular docking guide the analysis of biological activity?
Computational approaches include:
- Target identification : Docking the compound into active sites (e.g., PFOR enzyme) to assess binding affinity via hydrogen bonds with amide groups or π-π stacking with aromatic rings .
- DFT calculations : Evaluate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability. For example, the trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity .
- MD simulations : Test conformational stability in biological environments (e.g., aqueous vs. lipid membranes) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- pH-dependent activity : Antimicrobial assays show variable efficacy at different pH levels due to protonation/deprotonation of the oxadiazole ring or amide groups .
- Experimental design : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay conditions (aerobic vs. anaerobic) must be standardized .
- Structural analogs : Compare activity of derivatives (e.g., replacing cyclopentyl with phenyl groups) to isolate substituent effects .
Advanced: What strategies optimize substituent selection for enhanced bioactivity?
- Trifluoromethyl group : Increases lipophilicity and metabolic stability, improving membrane permeability and target engagement .
- Oxadiazole-thioether linkage : Modulate steric bulk (e.g., cyclopentyl vs. smaller alkyl groups) to balance binding affinity and solubility .
- SAR studies : Test analogs with halogens (Cl, F) or electron-donating groups (e.g., methyl) on the benzamide ring to refine electronic and steric profiles .
Basic: What analytical techniques confirm reaction completion and purity?
- TLC monitoring : Use silica gel plates with UV visualization or iodine staining to track intermediate formation .
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted chloroacetamide) .
- Elemental analysis : Validate empirical formula consistency (C, H, N, S) .
Advanced: How do intermolecular interactions influence crystallographic packing?
SCXRD reveals:
- Hydrogen-bonded dimers : Centrosymmetric N–H⋯N interactions between oxadiazole and amide groups form stable supramolecular assemblies .
- Van der Waals forces : Trifluoromethyl groups engage in weak C–H⋯F interactions, affecting solubility and melting points .
Basic: What solvents and conditions are optimal for recrystallization?
- Ethanol/water mixtures : Ideal for polar intermediates (e.g., oxadiazole-thiols) .
- Petroleum ether : Non-polar solvent for final amide derivatives, minimizing residual triethylamine .
- Temperature control : Slow cooling (0.5°C/min) ensures high-purity crystals .
Advanced: How does the compound’s stability vary under different storage conditions?
- Light sensitivity : UV exposure degrades the thioether linkage; store in amber vials at -20°C .
- Hydrolytic stability : Amide bonds are stable in dry DMSO but hydrolyze in aqueous buffers (pH < 3 or > 10) .
Advanced: What in vitro assays are recommended for preliminary toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
